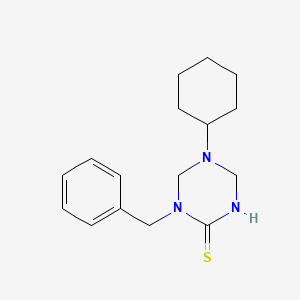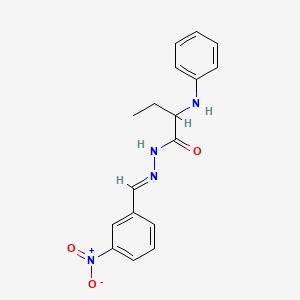
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea, commonly known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biological studies. In
Mechanism of Action
The mechanism of action of DEPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DEPPU has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, DEPPU has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DEPPU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DEPPU inhibits the growth of various cancer cell lines and induces apoptosis in these cells. Additionally, DEPPU has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. In vivo studies have shown that DEPPU inhibits tumor growth in mouse models of breast cancer and colon cancer.
Advantages and Limitations for Lab Experiments
DEPPU has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it a useful tool for studying the mechanisms involved in these processes. Additionally, DEPPU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer treatment. However, there are also limitations to the use of DEPPU in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Future Directions
There are several future directions for research on DEPPU. One area of interest is the development of more efficient and cost-effective synthesis methods for DEPPU. Additionally, further research is needed to fully understand the mechanism of action of DEPPU and its potential applications in cancer treatment. Finally, research is needed to explore the potential of DEPPU in other fields, such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of DEPPU involves a multi-step process that starts with the reaction of 2-ethoxyaniline with ethyl chloroformate to produce 2-ethoxyphenyl carbamate. This intermediate is then reacted with diethyl acetylenedicarboxylate to form 2-ethoxyphenyl-N-(1,1-diethyl-2-propyn-1-yl)carbamate. Finally, this intermediate is treated with hydroxylamine hydrochloride to produce DEPPU. The synthesis of DEPPU is a complex process that requires careful attention to detail and precise control over reaction conditions.
Scientific Research Applications
DEPPU has been used in various scientific research applications due to its unique chemical structure. One of the most significant applications of DEPPU is in the field of cancer research. DEPPU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DEPPU has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(6-2,7-3)18-15(19)17-13-11-9-10-12-14(13)20-8-4/h1,9-12H,6-8H2,2-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGXJSKVFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)



![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
